molecular formula C24H29N5O3 B131288 (R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid CAS No. 137862-87-4

(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid

Cat. No. B131288
M. Wt: 435.5 g/mol
InChI Key: ACWBQPMHZXGDFX-JOCHJYFZSA-N
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Description

This compound is a chemical that may be harmful to the human body . Safety measures need to be taken when handling it .


Synthesis Analysis

A series of C–N linked bistetrazolate nitramino compounds, i.e., 1- (2H-tetrazol-5-yl)-5-nitraminotetrazole (2) and its energetic salts (3–8), were successfully prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C25H22N6O3 . It has a molar mass of 454.48 .


Chemical Reactions Analysis

The compound was synthesized from 5-aminotetrazole . The nitrogen contents of these energetic bistetrazolate compounds, ranging from 59.3% (3) to 74.8% (7), are much higher than those of the commonly used high explosives such as RDX (N: 37.8%), HMX (N: 37.8%) and CL-20 (N: 38.3%) .


Physical And Chemical Properties Analysis

The compound has a density of 1.35±0.1 g/cm3 . Its melting point is 169-173°C, and its boiling point is 704.5±70.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.687 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Angiotensin-II Receptor Antagonists : A study focused on synthesizing ester derivatives of this compound to evaluate their potential as angiotensin-II receptor antagonists. These compounds demonstrated significant free radical scavenging potentials and antihypertensive potentials, along with urease inhibition properties. The study also included molecular docking studies to understand the binding details of these compounds with enzyme receptors (Masood et al., 2023).

Chemical Synthesis and Characterization

  • Tetrazole-Containing Derivatives : Another research paper discussed the preparation of tetrazole-containing derivatives of a related molecule, 4-amino-3-phenylbutanoic acid, highlighting the chemical versatility and potential applications of compounds with the tetrazole group (Putis et al., 2008).

Degradation and Stability Studies

  • Degradation Products of Irbesartan : A study identified the degradation products of Irbesartan, a drug related to this compound, under stress conditions. This research contributes to understanding the stability and degradation pathways of similar compounds (Mutha et al., 2018).

Novel Drug Synthesis

  • Sartan Family of Drugs : Research on the synthesis of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl, an important component of the Sartan family of drugs, provides insights into the synthetic routes that may be applicable to similar compounds (Wang et al., 2008).

Biological Activity Analysis

  • Antihypertensive Activity : A study examined the antihypertensive activity of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, demonstrating the therapeutic potential of compounds with similar structures (Sharma et al., 2010).

Safety And Hazards

As mentioned earlier, this compound may be harmful to the human body . Therefore, safety measures need to be taken when handling it .

properties

IUPAC Name

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid

CAS RN

137862-87-4
Record name Valsartan, D-
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Record name 137862-87-4
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Record name VALSARTAN, D-
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